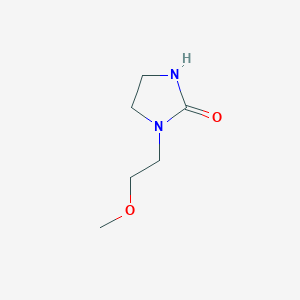
1-(2-Methoxy-ethyl)-imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-ethyl)-imidazolidin-2-one is an organic compound belonging to the class of imidazolidinones. This compound features a five-membered ring containing two nitrogen atoms and an oxygen atom attached to an ethyl group. It is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-ethyl)-imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methoxyethylamine with ethylene carbonate under controlled conditions. The reaction typically requires a catalyst, such as potassium carbonate, and is carried out at elevated temperatures to facilitate the formation of the imidazolidinone ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-ethyl)-imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of imidazolidinone oxides.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted imidazolidinone compounds with different functional groups.
Scientific Research Applications
1-(2-Methoxy-ethyl)-imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the development of bioactive compounds and as a stabilizer for enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-ethyl)-imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. In biological systems, it may interfere with enzymatic processes or cellular signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
2-Methoxyethanol: An organic solvent with similar structural features but different applications.
Propylene glycol methyl ether: Another glycol ether used as a solvent in industrial applications.
Uniqueness: 1-(2-Methoxy-ethyl)-imidazolidin-2-one stands out due to its unique imidazolidinone ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1-(2-methoxyethyl)imidazolidin-2-one |
InChI |
InChI=1S/C6H12N2O2/c1-10-5-4-8-3-2-7-6(8)9/h2-5H2,1H3,(H,7,9) |
InChI Key |
OXPVLEYEFIMCNF-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCNC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














